molecular formula C16H15Cl3N2O B4701063 N-[1-(4-chlorophenyl)propyl]-N'-(2,4-dichlorophenyl)urea

N-[1-(4-chlorophenyl)propyl]-N'-(2,4-dichlorophenyl)urea

Cat. No. B4701063
M. Wt: 357.7 g/mol
InChI Key: LRKYQRZFHUIVPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-chlorophenyl)propyl]-N'-(2,4-dichlorophenyl)urea, commonly known as CDCP, is a chemical compound that has been widely used in scientific research due to its unique properties. CDCP is a potent inhibitor of the protein tyrosine kinase, which plays a crucial role in cell signaling and regulation.

Mechanism of Action

CDCP inhibits protein tyrosine kinase, which is involved in cell signaling and regulation. Tyrosine kinases play a crucial role in cell growth, differentiation, and survival. By inhibiting protein tyrosine kinase, CDCP disrupts the signaling pathways that are essential for cancer cell growth and proliferation.
Biochemical and Physiological Effects:
CDCP has been found to induce apoptosis in cancer cells by activating the caspase-3 pathway. Caspase-3 is a key enzyme involved in the process of programmed cell death. CDCP has also been shown to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of inflammatory responses. In addition, CDCP has been found to modulate immune responses by regulating the production of cytokines.

Advantages and Limitations for Lab Experiments

CDCP has several advantages for lab experiments. It is a potent inhibitor of protein tyrosine kinase, which makes it an ideal tool for studying the role of tyrosine kinases in cell signaling and regulation. CDCP is also relatively easy to synthesize, which makes it readily available for research purposes. However, CDCP has some limitations for lab experiments. It is highly toxic and requires careful handling. In addition, CDCP has poor solubility in aqueous solutions, which makes it difficult to use in some experimental settings.

Future Directions

There are several future directions for research on CDCP. One area of interest is the development of CDCP analogs with improved solubility and lower toxicity. Another area of research is the investigation of the role of CDCP in modulating immune responses. In addition, CDCP has potential applications in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Further studies are needed to explore the therapeutic potential of CDCP in these diseases. Finally, CDCP has been found to have anti-inflammatory properties, and further research is needed to investigate its potential as an anti-inflammatory agent.

Scientific Research Applications

CDCP has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and lung cancer. CDCP has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, CDCP has been investigated for its anti-inflammatory properties and its ability to modulate immune responses.

properties

IUPAC Name

1-[1-(4-chlorophenyl)propyl]-3-(2,4-dichlorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl3N2O/c1-2-14(10-3-5-11(17)6-4-10)20-16(22)21-15-8-7-12(18)9-13(15)19/h3-9,14H,2H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRKYQRZFHUIVPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)Cl)NC(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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